4-Hexyl-4'-(octyloxy)-1,1'-biphenyl
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Overview
Description
4-Hexyl-4’-(octyloxy)-1,1’-biphenyl is a liquid crystalline compound known for its unique mesomorphic properties. It is a member of the biphenyl family, characterized by the presence of two phenyl rings connected by a single bond. The compound exhibits interesting thermal and dielectric properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyl-4’-(octyloxy)-1,1’-biphenyl typically involves the alkylation of biphenyl derivatives. One common method is the reaction of 4-hexylbiphenyl with octyloxybenzene under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 4-Hexyl-4’-(octyloxy)-1,1’-biphenyl involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hexyl-4’-(octyloxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into biphenyl alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include biphenyl ketones, carboxylic acids, alcohols, and substituted biphenyl derivatives.
Scientific Research Applications
4-Hexyl-4’-(octyloxy)-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study liquid crystalline behavior and phase transitions.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as liquid crystal displays and sensors.
Mechanism of Action
The mechanism by which 4-Hexyl-4’-(octyloxy)-1,1’-biphenyl exerts its effects is primarily related to its liquid crystalline nature. The compound can align in specific orientations under external stimuli, such as electric or magnetic fields, affecting its optical and dielectric properties. This alignment is facilitated by the interaction of the biphenyl rings with the external field, leading to changes in the molecular arrangement and overall behavior of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Hexyl-4’-biphenylcarbonitrile
- 4-Octyloxy-4’-biphenylcarbonitrile
- 4-Hexyl-4’-isothiocyanatobiphenyl
Uniqueness
4-Hexyl-4’-(octyloxy)-1,1’-biphenyl is unique due to its combination of hexyl and octyloxy substituents, which impart distinct thermal and dielectric properties. Compared to similar compounds, it offers a balance of flexibility and stability, making it suitable for various applications in liquid crystal technology and advanced material development.
Properties
CAS No. |
185244-88-6 |
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Molecular Formula |
C26H38O |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
1-hexyl-4-(4-octoxyphenyl)benzene |
InChI |
InChI=1S/C26H38O/c1-3-5-7-9-10-12-22-27-26-20-18-25(19-21-26)24-16-14-23(15-17-24)13-11-8-6-4-2/h14-21H,3-13,22H2,1-2H3 |
InChI Key |
BWOUQGIQCPTYDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCC |
Origin of Product |
United States |
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